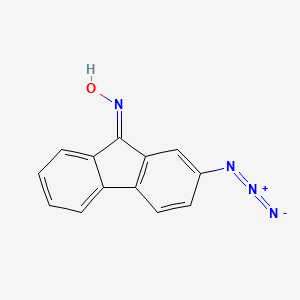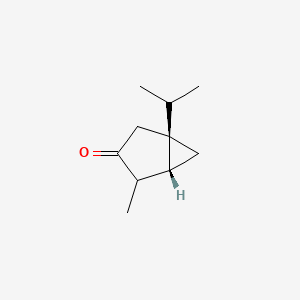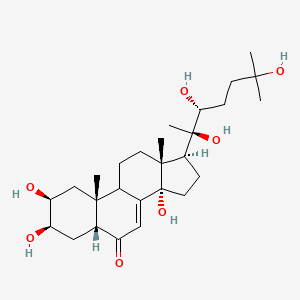
1-hexadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(16:0/20:1(11Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:0/20:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:1(11Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:1(11Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:1(11Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:1(11Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:1(11Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:1(11Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:1(11Z)) pathway. DG(16:0/20:1(11Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:1(11Z)/24:1(15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:1(11Z)/14:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:1(11Z)/16:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:1(11Z)/24:0) pathway.
DG(16:0/20:1(11Z)/0:0) is a diglyceride.
Scientific Research Applications
Transformation into Valuable C3 Chemicals Conversion of glycerol derivatives into valuable C3 chemicals is gaining attention. The transformation can yield various chemicals like acrolein, lactic acid, 1,3-dihydroxyacetone, and more, offering a sustainable and atomically economical approach compared to petroleum resources. Heterogeneous catalysts have shown significant progress in this area, indicating a promising field for glycerol and its derivatives (Wang, Xiao, & Xiao, 2019).
Involvement in the Endocannabinoid System While not directly related to 1-hexadecanoyl-2-(11Z-eicosenoyl)-sn-glycerol, studies on glycerol derivatives like 2-arachidonoyl glycerol (2AG) have shown significant biological activity on CB(1) and CB(2) receptors. The quantification and understanding of these derivatives in biological systems can lead to insights into physiological functions and potential therapeutic applications (Zoerner, Gutzki, Batkai, May, Rakers, Engeli, & Jordan, 2011).
Potential in Wine Industry and Fermentation Processes In the context of fermentation, glycerol is produced as a by-product by Saccharomyces cerevisiae. Its levels are thought to contribute to the smoothness and viscosity of wine. Understanding the metabolic pathways involved in glycerol synthesis can lead to controlled production levels through culture conditions or genetic manipulation (Scanes, Hohrnann, & Prior, 2017).
Structured Triacylglycerols Preparation through Enzymatic Interesterification Enzymatic interesterification (EIE) modifies the physical properties and nutritional qualities of fats and oils. This method offers a flexible and environmentally friendly alternative to chemical interesterification, potentially leading to structured triacylglycerols with desired properties. Monitoring and control of the EIE process are crucial for optimizing the outcome (Zhang, Lee, & Wang, 2020).
properties
Molecular Formula |
C39H74O5 |
|---|---|
Molecular Weight |
623 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h17-18,37,40H,3-16,19-36H2,1-2H3/b18-17-/t37-/m0/s1 |
InChI Key |
WLZSVJONADRHKP-OKTLSVAYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[(2-bromophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B1243959.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-2,6-dimethylquinolin-4-amine](/img/structure/B1243961.png)
![N-butyl-8-[[2-[1-(4-chlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetyl]amino]-N-methyloctanamide](/img/structure/B1243962.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1R,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1243964.png)

![(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(4-hydroxyphenyl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1243968.png)





